6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1378834-16-2) is a fluorinated spirocyclic oxindole derivative with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol. It serves as a versatile small molecule scaffold in medicinal chemistry and is a key intermediate in the synthesis of biologically active compounds, most notably the clinical-stage respiratory syncytial virus (RSV) fusion inhibitor Sisunatovir (RV521).

Molecular Formula C10H8FNO
Molecular Weight 177.178
CAS No. 1378834-16-2
Cat. No. B2994364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one
CAS1378834-16-2
Molecular FormulaC10H8FNO
Molecular Weight177.178
Structural Identifiers
SMILESC1CC12C3=C(C=C(C=C3)F)NC2=O
InChIInChI=1S/C10H8FNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13)
InChIKeyMGSBFWIIFWQXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1378834-16-2) – Fluorinated Spirooxindole Scaffold with Clinical-Stage Linkage for RSV Inhibitor Synthesis


6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1378834-16-2) is a fluorinated spirocyclic oxindole derivative with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . It serves as a versatile small molecule scaffold in medicinal chemistry and is a key intermediate in the synthesis of biologically active compounds, most notably the clinical-stage respiratory syncytial virus (RSV) fusion inhibitor Sisunatovir (RV521) .

Why Generic Substitution Fails: 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one vs. Non-Fluorinated and Alternative Spirooxindole Analogs


Generic substitution among spirooxindole scaffolds is not viable due to significant differences in molecular properties and downstream synthetic utility. The presence of the 6'-fluoro substituent in 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one alters electronic and steric properties compared to the non-fluorinated analog spiro[cyclopropane-1,3'-indolin]-2'-one [1], which directly impacts its reactivity and the biological activity of final compounds [2]. Furthermore, this specific fluorinated intermediate is an essential building block for synthesizing Sisunatovir (RV521) , a clinical-stage RSV inhibitor, whereas non-fluorinated or differently substituted analogs are not compatible with this established synthetic route. The quantitative evidence below delineates these critical differences.

Quantitative Differentiation Evidence: 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (1378834-16-2) vs. Analogs


Molecular Weight and Compositional Comparison: 6'-Fluoro Derivative vs. Non-Fluorinated Spirooxindole Core

The introduction of a fluorine atom at the 6'-position significantly alters the physicochemical profile of the spirooxindole scaffold. 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one possesses a molecular weight of 177.18 g/mol , whereas the non-fluorinated parent compound, spiro[cyclopropane-1,3'-indolin]-2'-one, has a molecular weight of 159.18 g/mol [1]. This quantifiable difference reflects the replacement of a hydrogen atom (mass ~1) with a fluorine atom (mass ~19), which is known to modulate lipophilicity, metabolic stability, and target binding affinity.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Validated Intermediate for Clinical-Stage RSV Inhibitor Sisunatovir (RV521)

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a crucial intermediate in the synthesis of Sisunatovir (RV521) , a clinical-stage RSV fusion inhibitor. Sisunatovir exhibits potent antiviral activity with mean IC50 values of 1.4 nM against RSV-A and 1.0 nM against RSV-B clinical isolates . This contrasts sharply with the non-fluorinated spiro[cyclopropane-1,3'-indolin]-2'-one core, which has no reported linkage to any advanced clinical candidate. The fluorinated scaffold is therefore a validated building block for generating molecules with proven, quantifiable biological activity in a clinically relevant disease model.

Antiviral Drug Discovery Chemical Synthesis Respiratory Syncytial Virus

Purity and Quality Control Specifications from Established Vendors

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one is available with defined purity specifications from multiple reputable vendors, enabling reliable procurement for research and development. Bidepharm offers a standard purity of 95% with available QC documentation including NMR, HPLC, and GC . CymitQuimica also lists a minimum purity of 95% . Sigma-Aldrich (via AstaTech) supplies the compound at 95% purity . Higher purities, such as 98%, are also available from vendors like Leyan .

Quality Control Procurement Chemical Synthesis

Recommended Storage Conditions for 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one requires refrigerated storage at 2-8°C to maintain stability and integrity [1]. This is a more stringent requirement than some other spirooxindole analogs, which may be stored at room temperature. This specific storage requirement must be considered for laboratory planning and inventory management.

Chemical Stability Laboratory Management Procurement

Prioritized Application Scenarios for 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one Based on Quantitative Evidence


Synthesis of Clinical-Stage RSV Fusion Inhibitor Sisunatovir (RV521)

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one is an essential intermediate for the preparation of Sisunatovir, an orally available RSV-F protein inhibitor with demonstrated potent antiviral activity (IC50 1.4 nM against RSV-A and 1.0 nM against RSV-B) . Research groups and CDMOs engaged in antiviral drug development should prioritize this specific fluorinated scaffold to enable the synthesis of this clinical-stage candidate for mechanistic studies, preclinical evaluation, or process optimization.

Structure-Activity Relationship (SAR) Studies on Spirooxindole MDM2-p53 Inhibitors

The 6'-fluoro substitution is a key structural feature present in several advanced MDM2-p53 interaction inhibitors within the spirooxindole class . While direct comparative data for this exact compound against MDM2 is limited, its structural similarity to other fluorinated spirooxindole MDM2 inhibitors (e.g., SAR405838/MI-773) makes it a valuable comparator for SAR campaigns. Researchers investigating the impact of halogen substitution on binding affinity and selectivity for the p53-MDM2 interaction can utilize this compound as a well-defined, synthetically accessible reference point.

General Spirooxindole Scaffold Diversification for Medicinal Chemistry

Given its availability in defined purity grades (95-98%) and established supply chain , 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one serves as a robust starting material for building diverse spirooxindole libraries. The quantifiable molecular weight difference (177.18 g/mol) compared to the non-fluorinated core (159.18 g/mol) provides a clear analytical handle for monitoring synthetic transformations and product purity . Its use in high-throughput screening or fragment-based drug discovery is supported by its 'versatile small molecule scaffold' designation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.